molecular formula C11H15BrN2 B8758390 1-(4-Bromophenyl)piperidin-4-amine

1-(4-Bromophenyl)piperidin-4-amine

Cat. No. B8758390
M. Wt: 255.15 g/mol
InChI Key: MSRULTHBAHWIAW-UHFFFAOYSA-N
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Patent
US09187477B2

Procedure details

tert-Butyl 1-(4-bromophenyl)piperidin-4-ylcarbamate (365 mg) is dissolved in dichloromethane (10 mL), treated with trifluoroacetic acid (780 μL) and stirred for 6 hours at room temperature. Then the mixture is partitioned between dichloromethane and saturated aqueous K2CO3 solution and stirred vigorously for 30 minutes. The phases are separated and the organic phase is washed with saturated aqueous K2CO3 solution. The organic phase is dried (MgSO4) and concentrated to give the title compound. LC (method 2): tR=0.93 min; Mass spectrum (ESI+): m/z=255 [M+H]+.
Quantity
365 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
780 μL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[CH2:13][CH2:12][CH:11]([NH:14]C(=O)OC(C)(C)C)[CH2:10][CH2:9]2)=[CH:4][CH:3]=1.FC(F)(F)C(O)=O>ClCCl>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[CH2:9][CH2:10][CH:11]([NH2:14])[CH2:12][CH2:13]2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
365 mg
Type
reactant
Smiles
BrC1=CC=C(C=C1)N1CCC(CC1)NC(OC(C)(C)C)=O
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
780 μL
Type
reactant
Smiles
FC(C(=O)O)(F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 6 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Then the mixture is partitioned between dichloromethane and saturated aqueous K2CO3 solution
STIRRING
Type
STIRRING
Details
stirred vigorously for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The phases are separated
WASH
Type
WASH
Details
the organic phase is washed with saturated aqueous K2CO3 solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)N1CCC(CC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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